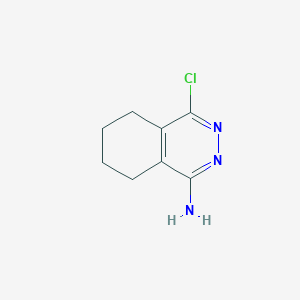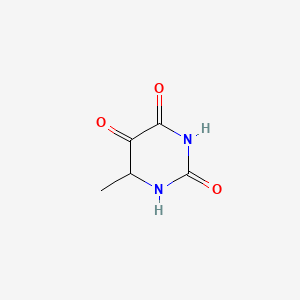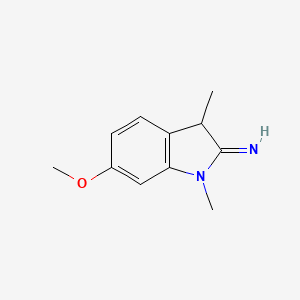
4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine is a chemical compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chloro group and an amine group in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine. This intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position. The final step involves the reduction of the nitro group to an amine group using a reducing agent such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride, hydrogen gas with a palladium catalyst, and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, alkyl halides, and amines.
Major Products Formed
The major products formed from these reactions include various substituted phthalazine derivatives, which can have different functional groups such as hydroxyl, alkyl, or amino groups. These derivatives can exhibit different biological activities and properties.
Scientific Research Applications
4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine can be compared with other similar compounds, such as:
4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine: Similar structure but with a quinazoline core instead of a phthalazine core.
4-Chloro-7-nitrobenzofurazan: Contains a chloro group and a nitro group but has a benzofurazan core.
4-Benzylidene-2-hydroxy-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile: Contains a benzylidene group and a hydroxy group with an indole core.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H10ClN3 |
|---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
4-chloro-5,6,7,8-tetrahydrophthalazin-1-amine |
InChI |
InChI=1S/C8H10ClN3/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H2,(H2,10,12) |
InChI Key |
JOSUJNVEJLRZEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13120920.png)
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)








![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)



